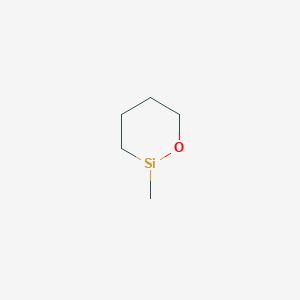
CID 12487658
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 12487658 is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a synthetic molecule that belongs to the class of compounds known as heterocyclic compounds. The compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
科学的研究の応用
Reversible Control of Protein Function
CID has proven to be a crucial tool for the reversible and spatiotemporal control of protein function within cells. This technique allows researchers to dissect signal transduction pathways with unprecedented precision, offering insights into cellular processes that were previously inaccessible through traditional genetic interference methods. The development of orthogonal and reversible CID systems has significantly advanced the study of membrane and protein trafficking, highlighting the technique's versatility in exploring biological complexities (Voss, Klewer, & Wu, 2015).
Photocaged-Photocleavable CID for Protein Localization
In another innovative application, CID has been utilized to control protein localization within living cells through a novel photocaged-photocleavable chemical dimerizer. This approach enables rapid activation and deactivation of protein dimerization using light, allowing precise manipulation of cellular events such as peroxisome transport and mitotic checkpoint signaling. Such advancements underscore the potential of CID in providing high-resolution control over protein-protein interactions and their implications for cellular function (Aonbangkhen et al., 2018).
Engineered PROTAC-CID Systems for Gene Regulation
The scope of CID applications extends to the regulation of gene expression through engineered proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms. These systems offer a versatile toolkit for inducible gene regulation and editing, enabling precise modulation of gene expression levels and the investigation of complex biological signals. The development of orthogonal PROTAC-CIDs capable of digital and gradient-level control of gene activation demonstrates the technique's potential in biomedical research and therapeutic applications (Ma et al., 2023).
CID in Solving Cell Biology Problems
CID techniques have been instrumental in addressing numerous challenges in cell biology, especially in understanding lipid second messengers and small GTPases. By enabling targeted manipulation of specific cellular components, CID has shed light on the signaling paradox and contributed to a deeper understanding of cellular mechanisms. Advances in CID technology, including improved specificity and the development of novel substrates, have broadened its application in studying cellular dynamics and signaling pathways (DeRose, Miyamoto, & Inoue, 2013).
作用機序
Target of Action
It’s known that polymethylhydrosiloxane is used in various industries, including cosmetics, adhesives, and coatings . In these applications, it interacts with different materials and substances, acting as a texture enhancer, cross-linking agent, and protective barrier, respectively .
Mode of Action
In cosmetics, Polymethylhydrosiloxane forms a thin film on the skin, improving the spreadability and feel of the product . In adhesives, it acts as a cross-linking agent, forming chemical bonds between polymer chains to create a strong and stable adhesive bond . In coatings, it forms a protective barrier on the surface, preventing water penetration and protecting against environmental damage .
Biochemical Pathways
For instance, in the formation of adhesives, it may influence polymerization reactions .
Pharmacokinetics
It’s known that polymethylhydrosiloxane is practically insoluble in water but soluble in most common organic solvents . This solubility profile may influence its bioavailability in different environments.
Result of Action
The molecular and cellular effects of CID 12487658’s action depend on its application. In cosmetics, it enhances texture and spreadability . In adhesives, it improves strength and durability . In coatings, it provides water repellency and weather resistance .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its distribution and effectiveness in various applications .
特性
InChI |
InChI=1S/C5H11OSi/c1-7-5-3-2-4-6-7/h2-5H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYXVOOPRILIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733323 |
Source


|
| Record name | 2-Methyl-1,2-oxasilinanato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70761-33-0, 9004-73-3 |
Source


|
| Record name | 2-Methyl-1,2-oxasilinanato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly[oxy(methylsilylene)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

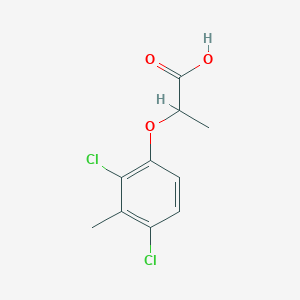

![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
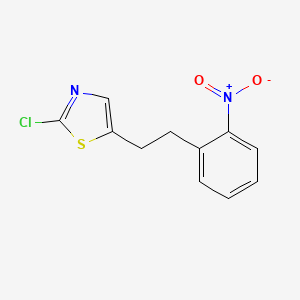
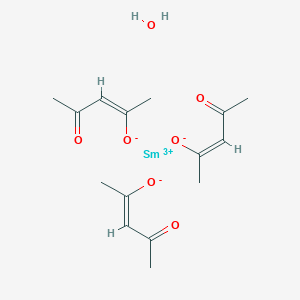
![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)
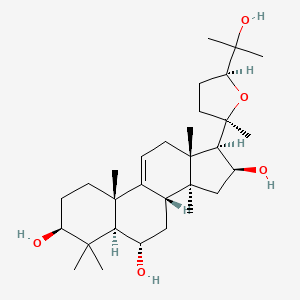

![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)
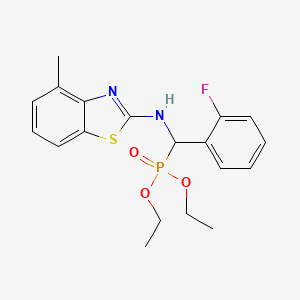

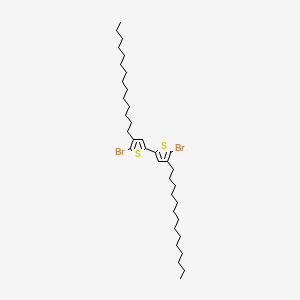
![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)
![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)